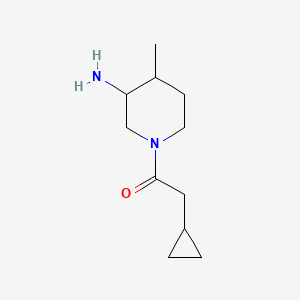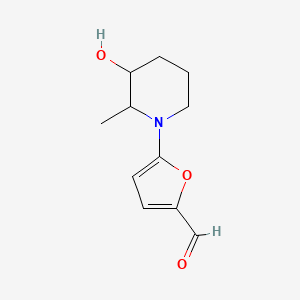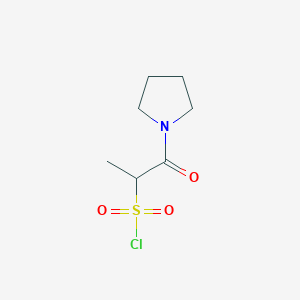
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one is a chemical compound with a unique structure that includes a piperidine ring substituted with an amino group and a methyl group, as well as a cyclopropyl group attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one typically involves several key steps:
N-Acylation of 3-Amino-4-methylpyridine: This step involves the reaction of 3-amino-4-methylpyridine with an acylating agent to form an N-acylated intermediate.
Quaternization: The N-acylated intermediate is then quaternized using a suitable alkylating agent, such as benzyl halide.
Partial Reduction: The quaternized product undergoes partial reduction using a reducing agent like sodium borohydride in methanol or water.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to yield the desired piperidinone intermediate.
Reductive Amination: The piperidinone intermediate is subjected to reductive amination using methanolic methylamine in the presence of a catalyst like titanium (IV) isopropoxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.
化学反応の分析
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-YL)-2-phenylethan-1-one: Similar structure with a phenyl group instead of a cyclopropyl group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-butylethan-1-one: Similar structure with a butyl group instead of a cyclopropyl group.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
1-(3-amino-4-methylpiperidin-1-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C11H20N2O/c1-8-4-5-13(7-10(8)12)11(14)6-9-2-3-9/h8-10H,2-7,12H2,1H3 |
InChIキー |
RWPZNIFXQHOBLA-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1N)C(=O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)



![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)




![6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13192027.png)
![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)
![[2-(Bromomethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13192045.png)
![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)
